Bradykinin (acetate)

Description

BenchChem offers high-quality Bradykinin (acetate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bradykinin (acetate) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C52H77N15O13 |

|---|---|

Molecular Weight |

1120.3 g/mol |

IUPAC Name |

acetic acid;2-[[2-[[1-[2-[[2-[[2-[[1-[1-[2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |

InChI |

InChI=1S/C50H73N15O11.C2H4O2/c51-32(16-7-21-56-49(52)53)45(72)65-25-11-20-39(65)47(74)64-24-9-18-37(64)43(70)58-28-40(67)59-34(26-30-12-3-1-4-13-30)41(68)62-36(29-66)46(73)63-23-10-19-38(63)44(71)61-35(27-31-14-5-2-6-15-31)42(69)60-33(48(75)76)17-8-22-57-50(54)55;1-2(3)4/h1-6,12-15,32-39,66H,7-11,16-29,51H2,(H,58,70)(H,59,67)(H,60,69)(H,61,71)(H,62,68)(H,75,76)(H4,52,53,56)(H4,54,55,57);1H3,(H,3,4) |

InChI Key |

VIGBULRGBBKXHS-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)O.C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CCCN=C(N)N)N)C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCN=C(N)N)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Bradykinin (acetate)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bradykinin, a nonapeptide of the kinin family, is a potent inflammatory mediator and vasodilator. Its physiological and pathophysiological effects are primarily mediated through the activation of two distinct G protein-coupled receptors (GPCRs), the B1 and B2 receptors. This technical guide provides a comprehensive overview of the mechanism of action of bradykinin, with a focus on its signaling pathways, receptor pharmacology, and the experimental methodologies used to elucidate its function. Quantitative data on receptor binding and functional responses are summarized, and detailed protocols for key experiments are provided. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of the complex processes initiated by bradykinin.

Introduction

Bradykinin is a biologically active peptide that plays a crucial role in a variety of physiological processes, including inflammation, blood pressure regulation, and pain.[1][2] It is generated in response to tissue injury and inflammation. The biological effects of bradykinin are mediated by its interaction with two specific cell surface receptors, the bradykinin B1 and B2 receptors.[3] The B2 receptor is constitutively expressed in a wide range of tissues and is responsible for the majority of the acute physiological responses to bradykinin.[2][4] In contrast, the B1 receptor is typically expressed at low levels in healthy tissues but is significantly upregulated upon tissue injury and during chronic inflammation.[3][4] This differential expression pattern underscores the distinct roles these receptors play in health and disease.

Bradykinin acetate is a salt form of bradykinin commonly used in research to investigate its biological functions. Understanding the intricate signaling cascades initiated by bradykinin upon binding to its receptors is paramount for the development of therapeutic agents targeting conditions such as inflammatory disorders, pain, and cardiovascular diseases.

Bradykinin Receptors and Ligand Binding

The interaction of bradykinin and its analogs with the B1 and B2 receptors has been extensively characterized using radioligand binding assays. These assays provide quantitative measures of the affinity of ligands for their receptors, typically expressed as the inhibition constant (Ki), the dissociation constant (Kd), or the half-maximal inhibitory concentration (IC50).

Quantitative Data: Receptor Binding Affinities

The following tables summarize the binding affinities of bradykinin and selected ligands for the human bradykinin B1 and B2 receptors.

| Table 1: Binding Affinities for Human Bradykinin B1 Receptor | |

| Ligand | Binding Affinity (Ki, nM) |

| Lys-des-Arg9-bradykinin | 0.2 - 1.5 |

| des-Arg9-bradykinin | 1.0 - 5.0 |

| Bradykinin | >1000 |

Data compiled from multiple sources. Actual values may vary depending on the experimental conditions and cell system used.

| Table 2: Binding Affinities for Human Bradykinin B2 Receptor | |

| Ligand | Binding Affinity (Ki, nM) |

| Bradykinin | 0.1 - 2.5[5] |

| Kallidin (Lys-bradykinin) | 0.2 - 3.0 |

| Icatibant (HOE 140) | 0.5 - 2.0 |

| FR173657 | 2.5 - 10.0[6] |

| WIN 64338 | 10 - 50 |

Data compiled from multiple sources including[5][6]. Actual values may vary depending on the experimental conditions and cell system used.

Signaling Pathways

Upon ligand binding, bradykinin receptors undergo a conformational change, leading to the activation of intracellular signaling cascades. Both B1 and B2 receptors are coupled to G proteins, primarily of the Gq/11 family, which subsequently activate phospholipase C (PLC).[1]

The Canonical Gq/PLC/IP3/Ca2+ Pathway

The activation of PLC by the Gαq subunit leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 diffuses into the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[3] This rapid increase in intracellular calcium concentration is a hallmark of bradykinin receptor activation and is a key event in mediating many of its physiological effects. DAG, in concert with the elevated intracellular calcium, activates protein kinase C (PKC), which in turn phosphorylates a variety of downstream target proteins, leading to cellular responses such as smooth muscle contraction, increased vascular permeability, and neurotransmitter release.

Mitogen-Activated Protein Kinase (MAPK) and PI3K/Akt Pathways

In addition to the canonical PLC pathway, bradykinin receptor activation can also trigger other important signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K)/Akt pathways.[1] These pathways are crucial for regulating cell proliferation, differentiation, and survival. The activation of these pathways can occur through various mechanisms, including PKC-dependent and independent routes, as well as through the transactivation of receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR).[7]

Functional Responses

The activation of these signaling pathways by bradykinin leads to a wide array of functional responses, which can be quantified in various in vitro and in vivo assays.

Quantitative Data: Functional Potency

The potency of bradykinin and its analogs in eliciting functional responses is often expressed as the half-maximal effective concentration (EC50) or as pD2 (-log EC50).

| Table 3: Functional Potency of Bradykinin at the B2 Receptor | ||

| Assay | Cell/Tissue Type | EC50 / pD2 |

| [Ca2+]i Mobilization | Guinea-pig aortic smooth muscle cells | log EC50 = -7.9 M[8] |

| [Ca2+]i Mobilization | Bovine tracheal smooth muscle cells | log EC50 = -8.7 M[9] |

| Inositol Phosphate Accumulation | Human corneal epithelial cells | EC50 = 3.26 nM[10] |

| Contraction | Human umbilical vein | pD2 = 8.13[6] |

Data compiled from multiple sources including[6][8][9][10]. Values are highly dependent on the specific experimental setup.

Experimental Protocols

A variety of experimental techniques are employed to study the mechanism of action of bradykinin. Below are detailed methodologies for some of the key experiments.

Radioligand Binding Assay

This assay is used to determine the affinity (Ki) of a test compound for the bradykinin receptors.

Protocol Outline:

-

Membrane Preparation:

-

Homogenize cells or tissues expressing the target bradykinin receptor in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).[11]

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.[11]

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.[11]

-

Wash the membrane pellet and resuspend in a suitable assay buffer.[11]

-

Determine the protein concentration of the membrane preparation.

-

-

Binding Assay:

-

In a 96-well plate, combine the membrane preparation, a radiolabeled bradykinin ligand (e.g., [3H]-bradykinin), and varying concentrations of the unlabeled test compound.[11]

-

To determine non-specific binding, a parallel set of wells should contain a high concentration of an unlabeled bradykinin receptor ligand.[2]

-

Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-90 minutes) to reach equilibrium.[11]

-

-

Separation and Detection:

-

Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.[11]

-

Wash the filters with ice-cold wash buffer to remove any unbound radioligand.[11]

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.[2]

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.[2]

-

Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.

-

Determine the IC50 value from the curve and calculate the Ki value using the Cheng-Prusoff equation.[2]

-

Intracellular Calcium Mobilization Assay (FLIPR)

This high-throughput assay measures the increase in intracellular calcium concentration following receptor activation.

Protocol Outline:

-

Cell Preparation:

-

Seed cells expressing the bradykinin receptor of interest into a 96- or 384-well black-walled, clear-bottom plate and culture overnight.[12]

-

-

Dye Loading:

-

Remove the culture medium and wash the cells with an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in the assay buffer for a specific time (e.g., 30-60 minutes) at 37°C.[12]

-

-

Assay Procedure:

-

Wash the cells to remove excess dye.

-

Place the cell plate into a fluorescence imaging plate reader (FLIPR) or a similar instrument.

-

Establish a baseline fluorescence reading.

-

Add varying concentrations of bradykinin or a test compound to the wells and immediately begin recording the fluorescence intensity over time.[12]

-

-

Data Analysis:

-

Measure the peak fluorescence response for each well.

-

Plot the response against the logarithm of the agonist or antagonist concentration to determine the EC50 or IC50 value, respectively.

-

Western Blot for MAPK/Akt Activation

This technique is used to detect the phosphorylation and thus activation of key signaling proteins like ERK (a MAPK) and Akt.

Protocol Outline:

-

Cell Treatment and Lysis:

-

Culture cells to an appropriate confluency and serum-starve them to reduce basal signaling.

-

Treat the cells with bradykinin for various time points.

-

Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[13]

-

-

Protein Quantification and Electrophoresis:

-

Determine the protein concentration of the cell lysates.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[13]

-

-

Protein Transfer and Immunoblotting:

-

Transfer the separated proteins to a nitrocellulose or polyvinylidene difluoride (PVDF) membrane.[13]

-

Block the membrane with a blocking agent (e.g., 5% non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.[13]

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-ERK).

-

Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the protein or a housekeeping protein like β-actin.[13]

-

Quantify the band intensities to determine the fold-change in protein phosphorylation upon bradykinin stimulation.

-

Conclusion

The mechanism of action of bradykinin is a complex and multifaceted process involving the activation of specific B1 and B2 receptors, which in turn trigger a cascade of intracellular signaling events. The primary signaling pathway involves Gq-mediated activation of phospholipase C, leading to an increase in intracellular calcium and the activation of protein kinase C. Additionally, bradykinin stimulates the MAPK and PI3K/Akt pathways, which are critical for its effects on cell growth and survival. A thorough understanding of these mechanisms, facilitated by the quantitative data and detailed experimental protocols provided in this guide, is essential for the rational design and development of novel therapeutics targeting the bradykinin system for the treatment of a wide range of inflammatory and cardiovascular diseases.

References

- 1. A modular map of Bradykinin-mediated inflammatory signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Bradykinin B1 receptor signaling triggers complement activation on endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Diversity of B2 bradykinin receptors with nanomolar affinity expressed in passaged IMR90 human lung fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacological characterization of the bradykinin B2 receptor: inter-species variability and dissociation between binding and functional responses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bradykinin B2 Receptor-Mediated Mitogen-Activated Protein Kinase Activation in COS-7 Cells Requires Dual Signaling via Both Protein Kinase C Pathway and Epidermal Growth Factor Receptor Transactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bradykinin B2- and 5-hydroxytryptamine (5-HT2)-receptor stimulated increases in intracellular calcium in cultured guinea-pig aortic smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Characteristics of the bradykinin-induced changes in intracellular calcium ion concentration of single bovine tracheal smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The expression of functionally-coupled B2-bradykinin receptors in human corneal epithelial cells and their pharmacological characterization with agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

The Kallikrein-Kinin System and Bradykinin Formation

An In-Depth Technical Guide to the Role of Bradykinin in the Inflammatory Response

Executive Summary: Bradykinin, a potent vasoactive nonapeptide of the Kallikrein-Kinin System (KKS), is a pivotal mediator of inflammation.[1][2] Generated from kininogen precursors by kallikreins, it orchestrates a cascade of inflammatory events, including vasodilation, increased vascular permeability, pain, and leukocyte recruitment.[3][4] These effects are transduced through two distinct G-protein coupled receptors (GPCRs), the constitutively expressed B2 receptor (B2R) and the inducible B1 receptor (B1R).[5][6] B2R activation is central to the acute inflammatory response, while B1R expression is upregulated by pro-inflammatory stimuli, contributing to chronic inflammation.[7][8] Understanding the intricate signaling pathways initiated by bradykinin is crucial for researchers and drug development professionals seeking to modulate inflammatory diseases. This technical guide provides a detailed overview of the core mechanisms, signaling cascades, quantitative data, and key experimental protocols used to investigate bradykinin's role in inflammation.

The KKS is an enzymatic cascade that results in the release of vasoactive kinins.[1] Tissue or plasma kallikreins are serine proteases that cleave high-molecular-weight kininogen (HMWK) or low-molecular-weight kininogen (LMWK) to release bradykinin and lysyl-bradykinin (kallidin), respectively.[1][9][10] Bradykinin is a short-lived peptide, rapidly degraded by peptidases known as kininases, most notably Angiotensin-Converting Enzyme (ACE), also called kininase II.[1][11] In inflammatory states, the KKS is activated, leading to localized production and accumulation of bradykinin.[12][13]

Bradykinin Receptors and Core Signaling Pathways

Bradykinin exerts its pro-inflammatory effects by binding to two main GPCRs: B1R and B2R.[14][15]

The Constitutive B2 Receptor (B2R): Mediating Acute Inflammation

The B2 receptor is ubiquitously and constitutively expressed in healthy tissues and is responsible for the majority of bradykinin's acute inflammatory effects.[14][16] Upon binding bradykinin, B2R, which is coupled to Gαq and Gαi proteins, initiates a complex signaling cascade.[6][16]

Activation of Gαq stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[16][17] IP3 binds to its receptors on the endoplasmic reticulum, triggering a rapid increase in intracellular calcium (Ca2+).[9][16] Simultaneously, DAG activates protein kinase C (PKC).[16] This cascade leads to the activation of downstream pathways, including the mitogen-activated protein kinase (MAPK) and PI3K/AKT pathways, culminating in the production of key inflammatory mediators like nitric oxide (NO) and prostaglandins.[16][18][19] Furthermore, B2R signaling can activate the transcription factor NF-κB, which promotes the expression of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6.[20][21]

The Inducible B1 Receptor (B1R): A Role in Chronic Inflammation

In contrast to B2R, the B1 receptor is expressed at very low levels in healthy tissues.[14] Its expression is significantly upregulated by tissue injury and pro-inflammatory cytokines such as Interleukin-1 beta (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α), often via the NF-κB pathway.[5][15] The primary ligands for B1R are the carboxypeptidase metabolites of kinins, such as des-Arg9-bradykinin.[5][9] B1R activation is strongly implicated in maintaining chronic inflammatory states and inflammatory pain.[7][8] Signaling through B1R can lead to neutrophil chemotaxis, partly through the production of chemokines like CXCL5, and can also trigger complement activation on endothelial cells.[4][9]

References

- 1. Kinin–kallikrein system - Wikipedia [en.wikipedia.org]

- 2. academic.oup.com [academic.oup.com]

- 3. The kallikrein-kinin system: from mediator of inflammation to modulator of cardioprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bradykinin - Wikipedia [en.wikipedia.org]

- 5. Shocking effects of endothelial bradykinin B1 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bradykinin receptor - Wikipedia [en.wikipedia.org]

- 7. Bradykinin and inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A Systematic Review of Molecular Imaging Agents Targeting Bradykinin B1 and B2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Bradykinin B1 receptor signaling triggers complement activation on endothelial cells [frontiersin.org]

- 10. taylorfrancis.com [taylorfrancis.com]

- 11. youtube.com [youtube.com]

- 12. Bradykinin is increased during acute and chronic inflammation: therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Kinin formation: mechanisms and role in inflammatory disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Bradykinin specificity and signaling at GPR100 and B2 kinin receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Kinin B1 receptors: key G-protein-coupled receptors and their role in inflammatory and painful processes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A modular map of Bradykinin-mediated inflammatory signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 17. remedypublications.com [remedypublications.com]

- 18. journals.physiology.org [journals.physiology.org]

- 19. Bradykinin stimulates prostaglandin E2 release in human skeletal muscular fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Role of the bradykinin B2 receptor for the local and systemic inflammatory response that follows severe reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Antagonism of Bradykinin B2 Receptor Prevents Inflammatory Responses in Human Endothelial Cells by Quenching the NF-kB Pathway Activation | PLOS One [journals.plos.org]

An In-depth Technical Guide to the Physiological Effects of Bradykinin B2 Receptor Activation

For Researchers, Scientists, and Drug Development Professionals

Core Summary

Activation of the Bradykinin B2 receptor (B2R), a G protein-coupled receptor (GPCR), triggers a cascade of intracellular signaling events with profound physiological consequences. Primarily coupled to Gαq and Gαi proteins, B2R stimulation leads to the activation of phospholipase C (PLC), initiating the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[1][2] This signaling axis results in an increase in intracellular calcium concentrations and the activation of Protein Kinase C (PKC).[2][3] Downstream of these initial events, a complex network of signaling pathways is engaged, including the mitogen-activated protein kinase (MAPK) and phosphoinositide-3 kinase (PI3K)/AKT pathways.[1][2] These molecular events translate into a diverse range of physiological effects, most notably vasodilation, increased vascular permeability, inflammation, and the sensation of pain.[1][3][4][5] In the cardiovascular system, B2R activation plays a crucial role in regulating blood pressure and flow.[6][7][8] The receptor is also implicated in cardioprotective mechanisms.[8][9] Dysregulation of B2R signaling is associated with various pathological conditions, including chronic pain, inflammatory disorders, and cardiovascular diseases.[2][4][8]

Quantitative Data on Bradykinin B2 Receptor Ligands

The following tables summarize key quantitative data for various ligands targeting the human and rat Bradykinin B2 receptors. These values are crucial for understanding the potency and efficacy of different compounds in experimental and therapeutic contexts.

Table 1: Binding Affinities (pKi) of Ligands for Human and Rat B2 Receptors

| Compound | Human B2 Receptor (pKi) | Rat B2 Receptor (pKi) | Reference |

| Bradykinin | - | - | [10] |

| Hoe 140 | 10.52 | - | [10] |

| D-Arg0-[Hyp3, D-Phe7, Leu8]-BK | 8.64 | - | [10] |

| NPC 567 | 8.27 | - | [10] |

| FR173657 | 8.66 (cloned), 8.59 (native) | 9.67 (cloned), 9.81 (native) | [10] |

Table 2: Functional Potencies (pKB) of Antagonists at Human and Rat B2 Receptors

| Compound | Cell/Tissue | Apparent pKB | Reference |

| Hoe 140 | hB2-CHO cells | 8.56 | [10] |

| Hoe 140 | rB2-CHO cells | 9.79 | [10] |

| Hoe 140 | INT407 cells | 8.84 | [10] |

| Hoe 140 | Human isolated umbilical vein | 8.18 | [10] |

| D-Arg0-[Hyp3, D-Phe7, Leu8]-BK | Human isolated umbilical vein | 5.77 | [10] |

| NPC 567 | Human isolated umbilical vein | 5.60 | [10] |

| FR173657 | Human isolated umbilical vein | 7.80 | [10] |

| FR173657 | Rat uterus | 8.17 | [10] |

Signaling Pathways of Bradykinin B2 Receptor Activation

Upon agonist binding, the B2 receptor undergoes a conformational change, leading to the activation of heterotrimeric G proteins. The primary signaling cascade involves the Gαq subunit, which activates Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+). The resulting increase in intracellular Ca2+ concentration, along with DAG, activates Protein Kinase C (PKC).

In parallel, B2R can also couple to Gαi, which inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[1] Furthermore, B2R activation stimulates the mitogen-activated protein kinase (MAPK) pathways, including ERK1/2, and the PI3K/AKT pathway, which are involved in cell growth, proliferation, and survival.[2][11]

The following diagrams illustrate the key signaling pathways initiated by B2R activation.

Caption: Canonical Gαq-PLC signaling pathway activated by the Bradykinin B2 receptor.

References

- 1. Bradykinin receptor B2 - Wikipedia [en.wikipedia.org]

- 2. A modular map of Bradykinin-mediated inflammatory signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The kinin system - bradykinin: biological effects and clinical implications. Multiple role of the kinin system - bradykinin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bradykinin and inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. ahajournals.org [ahajournals.org]

- 7. ahajournals.org [ahajournals.org]

- 8. The therapeutic potential of bradykinin B2 receptor agonists in the treatment of cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Pharmacological characterization of the bradykinin B2 receptor: inter-species variability and dissociation between binding and functional responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

The Discovery and History of Bradykinin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and history of the peptide bradykinin. It details the initial groundbreaking experiments, the key researchers involved, and the subsequent elucidation of its physiological role and signaling pathways. This document is intended to serve as a detailed resource, presenting quantitative data in structured tables, outlining experimental protocols, and visualizing complex biological processes through diagrams.

The Serendipitous Discovery of a Vasoactive Peptide

The story of bradykinin begins in 1948 at the Biological Institute in São Paulo, Brazil, with a team of physiologists and pharmacologists led by Dr. Maurício Rocha e Silva.[1] In collaboration with his colleagues Wilson Teixeira Beraldo and Gastão Rosenfeld, Rocha e Silva was investigating the toxicological effects of snake venom on circulatory shock.[1][2][3] Their research was initially an extension of studies on proteolytic enzymes and their potential role in histamine release, a known mediator of shock.[3]

The pivotal moment came during experiments involving the venom of the Brazilian lancehead snake, Bothrops jararaca.[1][3] When the venom was added to the blood plasma of animals, the researchers observed a potent hypotensive effect.[1] Further investigation using an isolated guinea pig ileum preparation revealed that a substance released in the plasma induced a slow, sustained contraction of the smooth muscle.[4][5] This slow contractile response distinguished it from the rapid effects of histamine, leading the team to name the novel substance "bradykinin," from the Greek words bradys (slow) and kinin (to move).

This discovery, published in the American Journal of Physiology in 1949, marked the identification of a new autopharmacological principle: a biologically active substance released within the body from an inactive precursor by enzymatic action.[6]

Key Researchers and Institutions

| Key Individuals | Institution | Contribution |

| Maurício Rocha e Silva | Biological Institute, São Paulo, Brazil | Led the research team that discovered bradykinin. |

| Wilson Teixeira Beraldo | Biological Institute, São Paulo, Brazil | Co-discovered bradykinin and contributed to the initial experiments. |

| Gastão Rosenfeld | Butantan Institute, São Paulo, Brazil | Provided the Bothrops jararaca venom and co-discovered bradykinin. |

| Sérgio Henrique Ferreira | University of São Paulo, Ribeirão Preto, Brazil | Discovered and characterized bradykinin-potentiating factors (BPFs).[7][8] |

Experimental Protocols: The Foundation of Discovery

The initial identification and characterization of bradykinin relied on meticulous experimental work. The following sections provide a detailed look at the key methodologies employed.

The Original Discovery: Release of Bradykinin by Bothrops jararaca Venom

Objective: To investigate the effects of Bothrops jararaca venom on mammalian blood plasma.

Methodology (based on Rocha e Silva, Beraldo, and Rosenfeld, 1949):

-

Preparation of Plasma: Blood was collected from dogs into a solution containing sodium citrate to prevent coagulation. The blood was then centrifuged to separate the plasma.

-

Incubation with Venom: A solution of Bothrops jararaca venom was added to the prepared dog plasma. The mixture was incubated at 37°C.

-

Bioassay on Guinea Pig Ileum:

-

A segment of the terminal ileum from a guinea pig was suspended in a temperature-controlled organ bath containing a physiological salt solution (e.g., Tyrode's solution).

-

One end of the ileum was fixed, and the other was attached to a lever system connected to a kymograph to record muscle contractions.

-

Aliquots of the venom-treated plasma were added to the organ bath.

-

-

Observation: The researchers observed a slow, sustained contraction of the guinea pig ileum upon the addition of the venom-incubated plasma, an effect not seen with venom or plasma alone. This indicated the release of a smooth muscle-stimulating substance.

Isolation and Purification of Bradykinin

The isolation of pure bradykinin from plasma was a significant challenge due to its low concentration and susceptibility to degradation. Early methods involved a series of precipitation and chromatographic steps.

Generalized Protocol for Bradykinin Isolation:

-

Enzymatic Release: Incubation of plasma globulin fraction with trypsin or snake venom to generate bradykinin.

-

Ethanol Precipitation: Addition of ethanol to the mixture to precipitate larger proteins, leaving bradykinin in the supernatant.

-

Chromatography:

-

Ion-exchange chromatography: To separate peptides based on charge.

-

Gel filtration chromatography: To separate molecules based on size.

-

Reversed-phase high-performance liquid chromatography (RP-HPLC): A high-resolution technique used in later years for final purification.

-

Discovery of Bradykinin-Potentiating Factors (BPFs)

In the 1960s, Sérgio Ferreira, a student of Rocha e Silva, made another crucial discovery. He found that the venom of Bothrops jararaca also contained substances that enhanced and prolonged the effects of bradykinin.[7][8] He named these substances Bradykinin-Potentiating Factors (BPFs).

Experimental Workflow for BPF Discovery:

References

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. researchgate.net [researchgate.net]

- 3. Maurício Rocha e Silva MD: snake venom, bradykinin and the rise of autopharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Potentiation of the effects of bradykinin on its receptor in the isolated guinea pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Bradykinin, a hypotensive and smooth muscle stimulating factor released from plasma globulin by snake venoms and by trypsin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. Sérgio Ferreira and Bothrops jararaca at the Royal College of Surgeons, London | MDPI [mdpi.com]

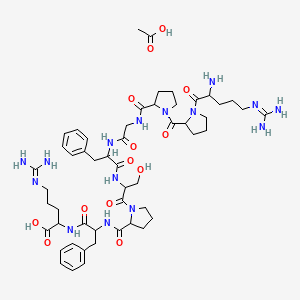

Bradykinin (acetate) structure and chemical properties.

An In-depth Technical Guide to Bradykinin (Acetate)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, and biological signaling of bradykinin, with a focus on its acetate salt form. Detailed experimental protocols and structured data are included to support research and development activities.

Bradykinin: Structure and Chemical Identity

Bradykinin is a potent nonapeptide (a peptide containing nine amino acid residues) that belongs to the kinin group of proteins.[1][2] It is a physiologically and pharmacologically active peptide involved in various processes, including inflammation, vasodilation, smooth muscle contraction, and pain.[1][3] The acetate salt of bradykinin is commonly used in research settings.

1.1 Amino Acid Sequence and Structure

The primary structure of bradykinin consists of a nine-amino acid chain with arginine residues at both the N- and C-termini.[4]

Physicochemical Properties

The chemical and physical properties of bradykinin (acetate) are critical for its handling, storage, and use in experimental settings.

Table 1: Physicochemical Properties of Bradykinin (Acetate)

| Property | Value | References |

| Chemical Formula | C₅₀H₇₃N₁₅O₁₁ | [1][2][4] |

| Molecular Weight | 1060.21 g/mol (Free Base) | [2][4] |

| CAS Number | 58-82-2 (Bradykinin) | [1][6] |

| 6846-03-3 (Bradykinin Acetate) | [7][8] | |

| Appearance | White to off-white lyophilized solid/powder | [9] |

| Isoelectric Point (pI) | 12.0 | |

| Purity (HPLC) | Typically ≥95% to ≥98% | [6][10] |

2.1 Solubility and Storage

Proper dissolution and storage are vital to maintain the integrity and activity of bradykinin peptides.

Table 2: Solubility and Storage Recommendations for Bradykinin (Acetate)

| Parameter | Recommendation | References |

| Solubility | Water: ~1 mg/mL | [6] |

| 0.1 M Acetic Acid: 25 mg/mL | [9] | |

| PBS (pH 7.2): ~2 mg/mL | [7] | |

| DMSO: ~12 mg/mL | [7] | |

| Ethanol: ~10 mg/mL | [7] | |

| Long-Term Storage (Lyophilized) | Store at -20°C or -80°C in a desiccated environment. Stable for years. | [7][11] |

| Short-Term Storage (Lyophilized) | Refrigeration at 4°C is acceptable for several weeks. | [11] |

| Storage (Reconstituted Solution) | Aliquot into single-use volumes to avoid freeze-thaw cycles. Store at -20°C or -80°C. Aqueous solutions are not recommended for storage for more than one day. | [7][11] |

Biological Activity and Signaling Pathways

Bradykinin exerts its effects by binding to two specific G-protein coupled receptors (GPCRs): the B1 and B2 receptors.[12][13][14]

-

B2 Receptor (B2R): This receptor is constitutively expressed in various healthy tissues and is responsible for most of the acute physiological effects of bradykinin, including vasodilation.[14][15][16]

-

B1 Receptor (B1R): The expression of this receptor is typically low in healthy tissues but is induced by tissue injury, inflammation, and cytokines. It is primarily activated by des-Arg⁹-bradykinin, a metabolite of bradykinin, and is implicated in chronic inflammatory conditions.[12][15][17]

3.1 Bradykinin B2 Receptor Signaling Cascade

Upon binding of bradykinin, the B2 receptor activates multiple intracellular signaling pathways, primarily through coupling with Gαq and Gαi proteins.[14][16][18]

Caption: Bradykinin B2 Receptor Signaling Pathway.

3.2 Bradykinin Formation and Degradation

Bradykinin is produced from its precursor, high-molecular-weight kininogen (HMWK), by the enzyme plasma kallikrein.[1][19] Its biological activity is terminated by rapid degradation by several enzymes known as kininases.

Caption: Bradykinin Formation and Metabolism.

Experimental Protocols and Methodologies

The following sections outline standard protocols for the synthesis, purification, analysis, and biological assessment of bradykinin.

4.1 Solid-Phase Peptide Synthesis (SPPS)

SPPS is the standard method for chemically synthesizing bradykinin and its analogs.[20]

-

Principle: The peptide is assembled step-by-step while the C-terminal amino acid is covalently attached to an insoluble polymer resin. This allows for the easy removal of excess reagents and byproducts by simple filtration and washing.

-

Methodology:

-

Resin Preparation: Start with a suitable resin, such as a Rink Amide or Wang resin, pre-loaded with the C-terminal amino acid (Arginine), with its side chain protected (e.g., with Pbf).[20]

-

Deprotection: The N-terminal protecting group (typically Fmoc) of the resin-bound amino acid is removed using a mild base, commonly 20% piperidine in dimethylformamide (DMF).

-

Coupling: The next N-α-Fmoc-protected amino acid is activated using a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIPEA) and added to the resin to form a new peptide bond.

-

Iteration: The deprotection and coupling steps are repeated for each amino acid in the sequence (Phe, Pro, Ser(tBu), Phe, Gly, Pro, Pro, Arg(Pbf)).

-

Cleavage and Deprotection: Once the sequence is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail, typically containing trifluoroacetic acid (TFA) with scavengers (e.g., triisopropylsilane, water) to prevent side reactions.[20]

-

Precipitation: The cleaved peptide is precipitated from the cleavage cocktail using cold diethyl ether, then collected by centrifugation.

-

4.2 Purification by RP-HPLC

The crude synthetic peptide requires purification, which is most effectively achieved using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[10][20]

-

Principle: RP-HPLC separates molecules based on their hydrophobicity. A non-polar stationary phase (e.g., C18 silica) is used with a polar mobile phase. Peptides are eluted by a gradient of increasing organic solvent concentration.

-

-

Column: C18 analytical or preparative column.

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

-

Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile (ACN).

-

Gradient: A linear gradient from a low percentage of B to a high percentage of B over 20-60 minutes. For bradykinin, isocratic elution at around 21% ACN can also be effective for purification.[10]

-

Detection: UV absorbance at 214 nm and 280 nm.

-

Fraction Collection: Fractions corresponding to the main peak are collected, pooled, and analyzed for purity by analytical HPLC and for identity by mass spectrometry.

-

Lyophilization: The pure fractions are lyophilized to obtain the final peptide as a fluffy white powder.

-

4.3 Analysis and Quantification by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of bradykinin in complex biological matrices like human plasma.[22][23]

Caption: LC-MS/MS Workflow for Bradykinin Quantification.

4.4 B2 Receptor Competitive Binding Assay

This assay is used to determine the binding affinity (e.g., Ki, IC50) of test compounds for the bradykinin B2 receptor.[16]

-

Principle: The assay measures the ability of a test compound to compete with a labeled ligand (typically a radiolabeled or fluorescently labeled bradykinin analog) for binding to the B2 receptor.

-

Materials:

-

Cell membranes prepared from a cell line overexpressing the human B2 receptor (e.g., CHO or HEK293 cells).

-

Labeled Ligand: e.g., [³H]-Bradykinin.

-

Assay Buffer: e.g., 25 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.2% BSA, pH 7.4.

-

Test compounds at various concentrations.

-

Glass fiber filters and a cell harvester for separating bound from free ligand.

-

-

-

Reaction Setup: In a 96-well plate, combine the cell membranes, the labeled ligand (at a fixed concentration near its Kd), and varying concentrations of the unlabeled test compound.

-

Incubation: Incubate the mixture at room temperature (e.g., for 60-90 minutes) to allow binding to reach equilibrium.

-

Termination and Filtration: Rapidly terminate the binding reaction by filtering the mixture through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound ligand, while the unbound ligand passes through.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove non-specifically bound ligand.

-

Detection: Quantify the amount of labeled ligand bound to the filters. For radioligands, this is done using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.

-

References

- 1. Bradykinin [bionity.com]

- 2. Bradykinin | C50H73N15O11 | CID 439201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Bradykinin - Wikipedia [en.wikipedia.org]

- 4. Bradykinin Definition, Function & Formation | Study.com [study.com]

- 5. qyaobio.com [qyaobio.com]

- 6. Bradykinin | Bradykinin Receptors | Tocris Bioscience [tocris.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. apexbt.com [apexbt.com]

- 9. Bradykinin powder, = 98 HPLC 6846-03-3 [sigmaaldrich.com]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. benchchem.com [benchchem.com]

- 12. Bradykinin specificity and signaling at GPR100 and B2 kinin receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The kinin system - bradykinin: biological effects and clinical implications. Multiple role of the kinin system - bradykinin - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Bradykinin receptor - Wikipedia [en.wikipedia.org]

- 15. Mechanisms regulating the expression, self-maintenance, and signaling-function of the bradykinin B2 and B1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. A modular map of Bradykinin-mediated inflammatory signaling network - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. firsthope.co.in [firsthope.co.in]

- 20. researchgate.net [researchgate.net]

- 21. mtc-usa.com [mtc-usa.com]

- 22. Bradykinin measurement by liquid chromatography tandem mass spectrometry in subjects with hereditary angioedema enhanced by cold activation - PMC [pmc.ncbi.nlm.nih.gov]

- 23. waters.com [waters.com]

- 24. Non-radioactive binding assay for bradykinin and angiotensin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Bradykinin and Lysyl-Bradykinin: A Technical Guide to Their Core Differences

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the fundamental distinctions between Bradykinin (BK) and Lysyl-Bradykinin (Kallidin; Lys-BK), two closely related vasoactive peptides of the Kallikrein-Kinin system. This document provides a comprehensive overview of their synthesis, structure, receptor interactions, metabolism, and physiological roles, with a focus on quantitative data and detailed experimental methodologies.

Structural and Synthetic Divergence

Bradykinin is a nonapeptide with the amino acid sequence Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg. Lysyl-Bradykinin, also known as Kallidin, is a decapeptide that shares an identical sequence with Bradykinin but possesses an additional N-terminal lysine residue (Lys-Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg). This seemingly minor structural variance originates from their distinct biosynthetic pathways within the Kallikrein-Kinin system.

Biosynthesis:

The generation of these kinins is governed by the enzymatic activity of kallikreins on kininogen precursors.[1]

-

Bradykinin: Plasma kallikrein acts on high-molecular-weight kininogen (HMWK) to release Bradykinin.[1]

-

Lysyl-Bradykinin (Kallidin): Tissue kallikrein cleaves low-molecular-weight kininogen (LMWK) to produce Lysyl-Bradykinin.[1] It can also be generated from HMWK by tissue kallikreins.

Furthermore, Lysyl-Bradykinin can be converted to Bradykinin through the enzymatic action of aminopeptidases, which cleave the N-terminal lysine.[2]

Receptor Binding Affinities and Functional Potencies

Both Bradykinin and Lysyl-Bradykinin exert their physiological effects by binding to two main G-protein coupled receptors: the B1 receptor (B1R) and the B2 receptor (B2R). The B2 receptor is constitutively expressed and mediates the majority of the acute effects of kinins, while the B1 receptor is typically upregulated during inflammation and tissue injury.

The affinity and potency of Bradykinin and Lysyl-Bradykinin for these receptors exhibit notable differences, which are critical for understanding their distinct biological roles.

Data Presentation: Receptor Binding and Functional Potency

| Ligand | Receptor | Species/System | Assay Type | Parameter | Value (nM) | Reference(s) |

| Bradykinin | B1 | Human Ileum | Functional (Contraction) | EC50 | >10,000 (non-induced) | [3] |

| B2 | Human Ileum | Functional (Contraction) | EC50 | 7.0 | [3] | |

| B2 | Human Corneal Epithelial Cells | Functional ([3H]-IPs acc.) | EC50 | 3.26 | [4] | |

| B2 | Human Umbilical Vein | Binding (Radioligand) | Kd | 0.51 | [5] | |

| B2 | Human Chondrocytes | Binding (Radioligand) | Kd | 3.10 | [6] | |

| B2 | IMR90 Human Lung Fibroblasts | Binding (Radioligand) | Kd | 2.5 | [7] | |

| Lysyl-Bradykinin | B2 | Human Corneal Epithelial Cells | Functional ([3H]-IPs acc.) | EC50 | 0.95 | [4] |

| B2 | Human Umbilical Vein | Binding (Radioligand) | Ki | Similar to BK | [5][8] | |

| des-Arg9-Bradykinin | B1 | Human Ileum | Functional (Contraction) | EC50 | 183 | [3] |

| B2 | Human Corneal Epithelial Cells | Functional ([3H]-IPs acc.) | EC50 | 14,100 | [4] | |

| Lys-des-Arg9-Bradykinin | B1 | Human Ileum | Functional (Contraction) | EC50 | 13.2 | [3] |

Note: EC50 is the half-maximal effective concentration, Kd is the equilibrium dissociation constant, and Ki is the inhibition constant. Lower values indicate higher potency/affinity.

Metabolic Pathways and Enzymatic Degradation

The biological activity of Bradykinin and Lysyl-Bradykinin is tightly regulated by their rapid degradation by various peptidases, primarily angiotensin-converting enzyme (ACE) and carboxypeptidase N (kininase I).

-

Angiotensin-Converting Enzyme (ACE): ACE inactivates Bradykinin by cleaving the C-terminal dipeptide Phe-Arg. At low, physiological concentrations, over 90% of Bradykinin is converted to the inactive metabolite BK-(1-7) by ACE.[9] While ACE can also cleave Lysyl-Bradykinin, its efficiency may be influenced by the N-terminal lysine.

-

Carboxypeptidase N (CPN): CPN removes the C-terminal arginine from both Bradykinin and Lysyl-Bradykinin, generating their respective des-Arg metabolites: des-Arg9-Bradykinin and des-Arg10-Kallidin (Lys-des-Arg9-Bradykinin).[2] These metabolites are the primary endogenous agonists for the B1 receptor. In serum, the removal of the C-terminal Arg from Bradykinin is about five times faster than what can be accounted for by CPN activity alone, suggesting the involvement of other carboxypeptidases.[10]

-

Aminopeptidase P (APP): This enzyme can cleave the N-terminal Arg-Pro bond of Bradykinin. While it does not directly metabolize Lysyl-Bradykinin, the conversion of Lysyl-Bradykinin to Bradykinin by other aminopeptidases makes it susceptible to subsequent degradation by APP.[11]

Data Presentation: Enzymatic Degradation

| Enzyme | Substrate | Kinetic Parameter | Value | Reference(s) |

| Aminopeptidase P | Bradykinin | Km | 19.7 µM | [11] |

| Vmax | 12.1 nmol/min/mL | [11] | ||

| Endopeptidase 24.11 | Lysyl-Bradykinin | kcat/Km | 8.4 x 10^5 M⁻¹s⁻¹ | [8] |

| Endopeptidase 24.15 | Lysyl-Bradykinin | kcat/Km | 5.2 x 10^5 M⁻¹s⁻¹ | [8] |

Note: Km is the Michaelis constant, representing the substrate concentration at half-maximal velocity. Vmax is the maximum rate of reaction. kcat/Km is a measure of enzyme catalytic efficiency.

Signaling Pathways

Upon receptor binding, both Bradykinin and Lysyl-Bradykinin initiate intracellular signaling cascades. The B2 receptor is primarily coupled to Gαq and Gαi proteins.

-

Gαq Pathway: Activation of Gαq stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).

-

Gαi Pathway: Coupling to Gαi inhibits adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.

The signaling pathways for the B1 receptor are similar, also involving Gαq and subsequent calcium mobilization.

Mandatory Visualization: Signaling Pathways

Experimental Protocols

Radioligand Binding Assay for Bradykinin B2 Receptor

This protocol outlines a competitive radioligand binding assay to determine the binding affinity of unlabeled test compounds for the human Bradykinin B2 receptor.

Materials:

-

Receptor Source: Membrane preparations from cells stably expressing the human Bradykinin B2 receptor (e.g., CHO-K1 cells).

-

Radioligand: [³H]-Bradykinin.

-

Unlabeled Ligands: Bradykinin (for non-specific binding determination) and test compounds.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

96-well Filter Plates (e.g., GF/C filters pre-soaked in 0.3% polyethyleneimine).

-

Plate Reader (Scintillation counter).

Procedure:

-

Membrane Preparation: Homogenize cells in cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and repeat the centrifugation. Resuspend the final pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose) for storage at -80°C. On the day of the assay, thaw the membranes and resuspend in the final assay binding buffer. Determine the protein concentration using a suitable method (e.g., BCA assay).

-

Assay Setup: In a 96-well plate, add the following in a final volume of 250 µL:

-

150 µL of membrane preparation (typically 3-20 µg of protein).

-

50 µL of unlabeled test compound at various concentrations or buffer (for total binding) or a saturating concentration of unlabeled Bradykinin (e.g., 1 µM) for non-specific binding determination.

-

50 µL of [³H]-Bradykinin at a concentration near its Kd.

-

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

Filtration: Terminate the reaction by rapid vacuum filtration through the pre-soaked filter plates.

-

Washing: Wash the filters four times with ice-cold wash buffer to remove unbound radioligand.

-

Drying and Counting: Dry the filter plates for 30 minutes at 50°C. Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Mandatory Visualization: Radioligand Binding Assay Workflow

Quantification of Bradykinin and Lysyl-Bradykinin in Human Plasma by LC-MS/MS

This protocol provides a general framework for the sensitive and specific quantification of Bradykinin and Lysyl-Bradykinin in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][7]

Materials:

-

LC-MS/MS System: A liquid chromatograph coupled to a tandem mass spectrometer.

-

LC Column: A suitable reversed-phase column (e.g., C18).

-

Solid-Phase Extraction (SPE) Cartridges: For sample cleanup and concentration (e.g., Oasis WCX).

-

Internal Standards: Stable isotope-labeled Bradykinin and Lysyl-Bradykinin.

-

Reagents: Acetonitrile, methanol, formic acid, water (all LC-MS grade), and protease inhibitors.

-

Human Plasma: Collected in tubes containing anticoagulants and protease inhibitors.

Procedure:

-

Sample Collection and Pre-treatment:

-

Collect blood in tubes containing an anticoagulant (e.g., EDTA) and a cocktail of protease inhibitors to prevent ex vivo generation and degradation of kinins.

-

Centrifuge to obtain plasma and store at -80°C until analysis.

-

Thaw plasma samples on ice.

-

Add a known amount of the internal standards to each plasma sample.

-

-

Solid-Phase Extraction (SPE):

-

Condition the SPE cartridges with methanol followed by water.

-

Load the plasma samples onto the cartridges.

-

Wash the cartridges with a weak solvent to remove interfering substances.

-

Elute the kinins and internal standards with an appropriate elution solvent (e.g., a mixture of acetonitrile and formic acid).

-

-

LC Separation:

-

Inject the extracted sample onto the LC column.

-

Separate Bradykinin, Lysyl-Bradykinin, and their respective internal standards from other plasma components using a gradient of mobile phases (e.g., water with formic acid and acetonitrile with formic acid).

-

-

MS/MS Detection:

-

Introduce the eluent from the LC column into the mass spectrometer.

-

Use Multiple Reaction Monitoring (MRM) to specifically detect and quantify the precursor-to-product ion transitions for each analyte and its internal standard.

-

-

Data Analysis:

-

Generate a calibration curve by analyzing standards of known concentrations of Bradykinin and Lysyl-Bradykinin.

-

Calculate the concentration of each kinin in the plasma samples by comparing the peak area ratios of the analyte to its internal standard against the calibration curve.

-

Mandatory Visualization: LC-MS/MS Quantification Workflow

Conclusion

The distinction between Bradykinin and Lysyl-Bradykinin, though rooted in a single N-terminal lysine residue, manifests in divergent biosynthetic origins, nuanced receptor interactions, and distinct metabolic fates. Lysyl-Bradykinin's role as a precursor to Bradykinin and the unique activities of their respective des-Arg metabolites underscore the complexity of the Kallikrein-Kinin system. For researchers and drug development professionals, a thorough understanding of these differences is paramount for the design of selective therapeutic interventions targeting the B1 and B2 receptors and for the accurate interpretation of physiological and pathological processes involving these potent vasoactive peptides. The provided quantitative data and detailed experimental protocols serve as a foundational resource for further investigation into the intricate biology of Bradykinin and Lysyl-Bradykinin.

References

- 1. Kallikrein activates bradykinin B2 receptors in the absence of kininogen - PMC [pmc.ncbi.nlm.nih.gov]

- 2. brighamandwomens.org [brighamandwomens.org]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Receptors for bradykinin and kallidin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Targeted LC-MS/MS platform for the comprehensive determination of peptides in the kallikrein-kinin system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Degradation of lysylbradykinin by endopeptidase 24.11 and endopeptidase 24.15 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. Metabolism of bradykinin agonists and antagonists by plasma aminopeptidase P - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Partial agonists and full antagonists at the human and murine bradykinin B1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. lcms.cz [lcms.cz]

The Endogenous Symphony of Bradykinin: A Technical Guide to its Synthesis and Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bradykinin, a nonapeptide with the amino acid sequence Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg, is a potent vasodilator and a key mediator of inflammation. Its transient but powerful bioactivity is meticulously controlled by a finely tuned balance between its synthesis and degradation. Understanding the intricate molecular choreography of these processes is paramount for researchers and professionals in drug development, as dysregulation of the bradykinin system is implicated in a spectrum of pathologies, including hypertension, angioedema, and inflammatory disorders. This technical guide provides an in-depth exploration of the core pathways governing the endogenous synthesis and degradation of bradykinin, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling cascades.

I. Endogenous Synthesis of Bradykinin: The Kallikrein-Kinin System

The primary pathway for bradykinin synthesis is the Kallikrein-Kinin System (KKS), a cascade of plasma proteins that, upon activation, leads to the proteolytic cleavage of kininogens to release bradykinin and the related peptide, kallidin (Lys-bradykinin).

Key Components and Activation

The synthesis of bradykinin is initiated by the activation of the contact system, a process triggered by the binding of Factor XII (Hageman factor) to negatively charged surfaces. This binding induces a conformational change in Factor XII, leading to its auto-activation to Factor XIIa. Factor XIIa then activates prekallikrein to kallikrein. Plasma kallikrein is the primary enzyme responsible for cleaving high-molecular-weight kininogen (HMWK) to release bradykinin.[1][2] Tissue kallikrein, on the other hand, preferentially cleaves low-molecular-weight kininogen (LMWK) to produce kallidin, which can be subsequently converted to bradykinin by an aminopeptidase.[3]

The core components of the bradykinin synthesis pathway and their typical plasma concentrations are summarized in the table below.

Quantitative Data: Plasma Concentrations of Kallikrein-Kinin System Components

| Component | Mean Plasma Concentration | Unit | References |

| Factor XII (Hageman Factor) | ~40 | µg/mL | [4] |

| Prekallikrein | 15.1 (SD 9.1) - 50 | µg/mL | [5][6] |

| High-Molecular-Weight Kininogen (HMWK) | 70 - 92 | µg/mL | [7][8] |

| Low-Molecular-Weight Kininogen (LMWK) | 36 - 93 | µg/mL | [9][10] |

| Bradykinin (Basal Level) | 79 (SD 4.4) | pg/mL | [11] |

Signaling Pathway for Bradykinin Synthesis

The following diagram illustrates the sequential activation of the Kallikrein-Kinin System leading to the generation of bradykinin.

II. Endogenous Degradation of Bradykinin: A Multi-Enzyme Effort

The potent effects of bradykinin are short-lived due to its rapid degradation by a variety of peptidases, collectively known as kininases. The primary enzymes responsible for bradykinin inactivation in plasma and tissues are Angiotensin-Converting Enzyme (ACE), Neutral Endopeptidase (NEP), and Carboxypeptidase N (CPN).

Key Degrading Enzymes and their Cleavage Sites

-

Angiotensin-Converting Enzyme (ACE, Kininase II): ACE is a dipeptidyl carboxypeptidase that inactivates bradykinin by cleaving the C-terminal dipeptide Phe-Arg, followed by the removal of Ser-Pro.[12] This results in the inactive metabolite Bradykinin 1-5. ACE is considered the major enzyme for bradykinin degradation in the pulmonary circulation.[13]

-

Neutral Endopeptidase (NEP, Neprilysin): NEP is a zinc metalloendopeptidase that cleaves bradykinin at the Pro-Phe bond, also leading to its inactivation.[1]

-

Carboxypeptidase N (CPN, Kininase I): CPN removes the C-terminal arginine from bradykinin, generating des-Arg9-bradykinin.[14] While this metabolite has reduced activity at the B2 receptor, it is a potent agonist for the B1 receptor, which is often upregulated in inflammatory conditions.

Quantitative Data: Enzyme Kinetics of Bradykinin Degradation

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | References |

| Angiotensin-Converting Enzyme (ACE) | Bradykinin | 0.85 - 3.9 | Not Available | Not Available | |

| Neutral Endopeptidase (NEP) | Bradykinin | Not Available | Not Available | 8.4 x 10⁵ (for Lys-Bradykinin) | |

| Carboxypeptidase N (CPN) | Bradykinin | Vmax comparable to ACE for some analogs | Not Available | Not Available | [5] |

Signaling Pathway for Bradykinin Degradation

The following diagram illustrates the primary enzymatic pathways for the degradation of bradykinin.

III. Experimental Protocols for the Study of Bradykinin

Accurate quantification of bradykinin and the components of its metabolic pathways is crucial for research and clinical applications. Due to the low endogenous concentrations and rapid turnover of bradykinin, sensitive and specific analytical methods are required.

A. Measurement of Bradykinin and its Metabolites

1. Enzyme-Linked Immunosorbent Assay (ELISA)

-

Principle: Competitive or sandwich ELISA formats are available for the quantification of bradykinin. In a competitive ELISA, bradykinin in the sample competes with a labeled bradykinin conjugate for binding to a limited number of anti-bradykinin antibodies coated on a microplate. The signal is inversely proportional to the concentration of bradykinin in the sample.

-

Protocol Outline:

-

Sample Collection: Collect blood in tubes containing protease inhibitors (e.g., EDTA, aprotinin, and a specific ACE inhibitor) to prevent ex vivo generation and degradation of bradykinin.

-

Plasma Preparation: Centrifuge the blood at 4°C to separate plasma.

-

Extraction (Optional but Recommended): Solid-phase extraction (SPE) can be used to concentrate bradykinin and remove interfering substances from the plasma.

-

ELISA Procedure: Follow the manufacturer's instructions for the specific ELISA kit. This typically involves incubation of the sample or standard with the antibody-coated plate, addition of a labeled bradykinin conjugate (for competitive assays), washing steps, addition of a substrate, and measurement of the resulting signal using a microplate reader.

-

Quantification: Generate a standard curve using known concentrations of bradykinin to determine the concentration in the unknown samples.

-

2. Radioimmunoassay (RIA)

-

Principle: RIA is a highly sensitive competitive binding assay. It involves the competition between unlabeled bradykinin (in the sample) and a fixed amount of radiolabeled bradykinin for binding to a limited amount of anti-bradykinin antibody.

-

Protocol Outline:

-

Sample Collection and Preparation: Similar to ELISA, meticulous sample handling with protease inhibitors is critical.

-

Assay Setup: A mixture of the sample or standard, radiolabeled bradykinin (e.g., ¹²⁵I-labeled bradykinin), and a specific antibody is incubated.

-

Separation: The antibody-bound bradykinin is separated from the free bradykinin (e.g., by precipitation with a second antibody or solid-phase separation).

-

Detection: The radioactivity of the bound fraction is measured using a gamma counter.

-

Quantification: A standard curve is constructed by plotting the percentage of bound radiolabeled bradykinin against the concentration of unlabeled bradykinin standards.

-

3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Principle: LC-MS/MS offers high specificity and sensitivity for the quantification of bradykinin and its metabolites. The technique involves chromatographic separation of the analytes followed by their detection and quantification based on their mass-to-charge ratio.

-

Protocol Outline:

-

Sample Collection and Preparation: Stringent sample collection with protease inhibitors is essential.

-

Internal Standard Spiking: A stable isotope-labeled internal standard (e.g., ¹³C, ¹⁵N-labeled bradykinin) is added to the samples and standards for accurate quantification.

-

Extraction: Solid-phase extraction is typically used to clean up the sample and concentrate the analytes.

-

LC Separation: The extracted sample is injected into a liquid chromatograph, where bradykinin and its metabolites are separated on a column (e.g., a C18 column).

-

MS/MS Detection: The separated analytes are introduced into a mass spectrometer. In the tandem MS, a specific precursor ion for each analyte is selected and fragmented, and a specific product ion is monitored for quantification (Multiple Reaction Monitoring - MRM).

-

Quantification: The peak area ratio of the analyte to the internal standard is used to construct a calibration curve and determine the concentration in the samples.

-

B. Measurement of Kallikrein and Kininogen Activity

1. Kallikrein Activity Assay

-

Principle: Kallikrein activity is typically measured using a chromogenic or fluorogenic substrate that is specifically cleaved by kallikrein to release a colored or fluorescent product.

-

Protocol Outline:

-

Plasma Preparation: Collect blood in citrate-containing tubes.

-

Activation: Prekallikrein in the plasma is activated to kallikrein using an activator such as dextran sulfate or kaolin.

-

Substrate Addition: A specific chromogenic or fluorogenic substrate for kallikrein is added to the plasma.

-

Measurement: The rate of color or fluorescence development is measured over time using a spectrophotometer or fluorometer.

-

Quantification: The activity is calculated based on the rate of substrate cleavage and compared to a standard.

-

2. Kininogen Quantification

-

Principle: Kininogen levels can be determined by measuring the total amount of kinin (bradykinin and kallidin) released after complete enzymatic digestion of kininogens in the plasma.

-

Protocol Outline:

-

Plasma Preparation: Collect blood in EDTA-containing tubes.

-

Enzymatic Digestion: The plasma is treated with an excess of a protease that cleaves kininogens, such as trypsin, to release all available kinins.

-

Kinin Measurement: The total amount of released kinins is then quantified using one of the methods described above (ELISA, RIA, or LC-MS/MS).

-

Calculation: The concentration of kininogen is calculated based on the amount of kinin released.

-

IV. Conclusion

The endogenous synthesis and degradation of bradykinin represent a dynamic and tightly regulated system with profound physiological and pathological implications. The Kallikrein-Kinin System provides the synthetic machinery, while a consortium of kininases ensures its rapid inactivation. A thorough understanding of these pathways, supported by robust quantitative data and precise experimental methodologies, is indispensable for the development of novel therapeutic strategies targeting the bradykinin system. The information and protocols presented in this technical guide serve as a comprehensive resource for researchers and drug development professionals dedicated to unraveling the complexities of this potent inflammatory mediator and harnessing its therapeutic potential.

References

- 1. mdpi.com [mdpi.com]

- 2. Inactivation of bradykinin by angiotensin-converting enzyme and by carboxypeptidase N in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolism of bradykinin analogs by angiotensin I converting enzyme and carboxypeptidase N - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Neprilysin Inhibitors and Bradykinin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Potentiation of bradykinin effect by angiotensin-converting enzyme inhibition does not correlate with angiotensin-converting enzyme activity in the rat mesenteric arteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Potent inhibition of angiotensin-converting enzyme by [des-Pro3]-bradykinin or "converstatin" in comparison with Captopril - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Kallikrein/K1, Kinins, and ACE/Kininase II in Homeostasis and in Disease Insight From Human and Experimental Genetic Studies, Therapeutic Implication [frontiersin.org]

- 9. Unraveling the Pivotal Role of Bradykinin in ACE Inhibitor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | The bradykinin-forming cascade in anaphylaxis and ACE-inhibitor induced angioedema/airway obstruction [frontiersin.org]

- 11. Mechanism of digestion of bradykinin and lysylbradykinin (kallidin) in human serum. Role of carboxypeptidase, angiotensin-converting enzyme and determination of final degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Bradykinin potentiation by angiotensin-(1-7) and ACE inhibitors correlates with ACE C- and N-domain blockade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Neutral endopeptidase inhibition augments vascular actions of bradykinin in patients treated with angiotensin-converting enzyme inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Degradation of lysylbradykinin by endopeptidase 24.11 and endopeptidase 24.15 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Kinin-Kallikrein System: A Comprehensive Technical Guide to its Role in Vasodilation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the kinin-kallikrein system (KKS) and its critical role in mediating vasodilation. The document outlines the core signaling pathways, presents quantitative data from key experimental findings, details relevant experimental methodologies, and provides visual representations of the system's complex interactions. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development who are focused on cardiovascular physiology and pharmacology.

Introduction to the Kinin-Kallikrein System

The kinin-kallikrein system is a complex endogenous cascade of proteins that plays a crucial role in various physiological processes, including inflammation, blood pressure regulation, coagulation, and pain.[1][2] Its primary vasoactive mediators are the kinins, namely bradykinin (BK) and kallidin (Lys-BK), which are potent vasodilators.[1][3] These peptides are generated from their precursors, kininogens, through the enzymatic action of kallikreins.[1][4] The KKS is increasingly recognized as a key regulator of local blood flow and a counter-regulatory system to vasoconstrictor pathways, such as the renin-angiotensin system.[5]

Core Signaling Pathways in Kinin-Mediated Vasodilation

The vasodilatory effects of the kinin-kallikrein system are primarily initiated by the generation of bradykinin and its subsequent binding to specific receptors on endothelial cells. This interaction triggers a cascade of intracellular signaling events, leading to the production of several potent vasodilating molecules.

Generation of Kinins

The production of kinins is initiated by the activation of kallikreins, which are serine proteases. There are two main types of kallikreins: plasma kallikrein and tissue kallikrein.[1][4]

-

Plasma Kallikrein: This enzyme is primarily involved in the contact activation system of coagulation and inflammation. It circulates in an inactive form, prekallikrein, which is activated by factor XIIa. Activated plasma kallikrein then cleaves high-molecular-weight kininogen (HMWK) to release bradykinin.[6][7]

-

Tissue Kallikrein: Found in various tissues and glands, tissue kallikrein preferentially cleaves low-molecular-weight kininogen (LMWK) to produce kallidin (Lys-bradykinin).[1][8] Kallidin can then be converted to bradykinin by aminopeptidases.[9]

Caption: Generation of Bradykinin via Plasma and Tissue Pathways.

Kinin Receptors and Downstream Signaling

Kinins exert their effects by binding to two main types of G protein-coupled receptors (GPCRs): the B1 receptor (B1R) and the B2 receptor (B2R).[7][10]

-

B2 Receptor (B2R): This receptor is constitutively expressed on endothelial cells and is responsible for the majority of the acute vasodilatory effects of bradykinin.[7][11]

-

B1 Receptor (B1R): The expression of B1R is typically low in healthy tissues but is induced during inflammation and tissue injury. It is activated by des-Arg-bradykinin, a metabolite of bradykinin.[7][11]

Upon binding of bradykinin to the B2R on endothelial cells, a signaling cascade is initiated, leading to the production of three primary vasodilatory substances: nitric oxide (NO), prostacyclin (PGI2), and endothelium-derived hyperpolarizing factor (EDHF).[4][5]

-

Nitric Oxide (NO) Pathway: Bradykinin binding to B2R activates phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG).[11] IP3 stimulates the release of intracellular calcium (Ca2+). The increased intracellular Ca2+ activates endothelial nitric oxide synthase (eNOS), which produces NO from L-arginine.[12][13] NO then diffuses to the adjacent vascular smooth muscle cells, where it activates soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine monophosphate (cGMP) and subsequent vasodilation.[13]

-

Prostacyclin (PGI2) Pathway: The elevated intracellular Ca2+ also activates phospholipase A2 (PLA2), which releases arachidonic acid from the cell membrane.[14] Arachidonic acid is then metabolized by cyclooxygenase (COX) enzymes to produce prostacyclin (PGI2).[1] PGI2 acts on its own receptors on vascular smooth muscle cells, increasing cyclic adenosine monophosphate (cAMP) levels and causing vasodilation.[15]

-

Endothelium-Derived Hyperpolarizing Factor (EDHF) Pathway: In smaller resistance vessels, bradykinin-induced vasodilation can also be mediated by EDHF.[5][16] The increase in intracellular Ca2+ activates calcium-activated potassium channels (KCa) on the endothelial cell membrane, leading to hyperpolarization of the endothelial cell.[17] This hyperpolarization is then transmitted to the underlying vascular smooth muscle cells, likely through myoendothelial gap junctions, causing hyperpolarization and relaxation of the smooth muscle cells.[16][18]

Caption: Bradykinin B2 Receptor Signaling in Endothelial Cells.

Quantitative Data on Kinin-Mediated Vasodilation

The following tables summarize quantitative data from key studies investigating the vasodilatory effects of the kinin-kallikrein system.

Table 1: Effect of Bradykinin on Human Forearm Blood Flow

| Bradykinin Infusion Rate (ng/min) | Mean Blood Flow Increase (%) | Reference |

| 100 | 238 ± 31 | [19] |

Table 2: Inhibition of Bradykinin-Induced Vasodilation by Icatibant (B2 Receptor Antagonist)

| Icatibant Dose (µg/kg) | Bradykinin-Induced Blood Flow Increase (%) | Reference |

| 0 (Placebo) | 238 ± 31 | [19] |

| 20 | 112 ± 21 | [19] |

| 50 | 71 ± 14 | [19] |

| 100 | 48 ± 9 | [19] |

Table 3: Bradykinin-Induced Dilation of Human Coronary Arteries

| Bradykinin Dose | % Increase in Diameter (Non-stenotic site) | % Increase in Diameter (Stenotic site) | Reference |

| 60 ng | 3 ± 4 | 0 ± 4 | [20] |

| 200 ng | 8 ± 6 | 3 ± 8 | [20] |

| 600 ng | 16 ± 11 | 5 ± 9 | [20] |

Table 4: Contribution of NO and EDHF to Bradykinin-Induced Vasodilation in Human Forearm

| Condition | Forearm Blood Flow Increase (mL/100mL FAV/min) | Reference |

| Bradykinin alone | 3.1 to 20.4 | [21] |

| Bradykinin + Aspirin + NO clamp | 3.9 to 18.9 | [21] |

Experimental Protocols for Studying Kinin-Mediated Vasodilation

Detailed methodologies are crucial for the accurate assessment of the kinin-kallikrein system's role in vasodilation. Below are protocols for key experiments cited in the literature.

Measurement of Forearm Blood Flow by Venous Occlusion Plethysmography

This invasive technique is used to quantify blood flow in the human forearm in response to intra-arterial drug infusions.[19][21][22]

Protocol:

-

Subject Preparation: Subjects are studied in a supine position in a temperature-controlled room. A cannula is inserted into the brachial artery of the non-dominant arm for drug infusion.

-